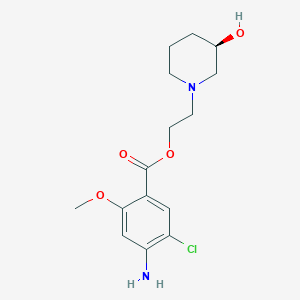
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form piperidine . The hydroxyl group can be introduced via selective oxidation reactions. The benzoate ester is formed through esterification reactions involving 4-amino-5-chloro-2-methoxybenzoic acid and the appropriate alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and esterification processes, utilizing catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce amines.
Applications De Recherche Scientifique
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzoate ester may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Benzoate Esters: Compounds such as methyl benzoate and ethyl benzoate have similar ester functional groups and are used in various applications.
Uniqueness
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propriétés
Numéro CAS |
172679-55-9 |
|---|---|
Formule moléculaire |
C15H21ClN2O4 |
Poids moléculaire |
328.79 g/mol |
Nom IUPAC |
2-(3-hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C15H21ClN2O4/c1-21-14-8-13(17)12(16)7-11(14)15(20)22-6-5-18-4-2-3-10(19)9-18/h7-8,10,19H,2-6,9,17H2,1H3 |
Clé InChI |
ZXMWHBBPOHFOLA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCCC(C2)O)Cl)N |
SMILES isomérique |
COC1=CC(=C(C=C1C(=O)OCCN2CCC[C@H](C2)O)Cl)N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)OCCN2CCCC(C2)O)Cl)N |
Synonymes |
2-(3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate SR 59768 SR-59768 SR59768 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















